molecular formula C12H9N3OS B442995 1-[(5-methyl-3-thienyl)carbonyl]-1H-1,2,3-benzotriazole

1-[(5-methyl-3-thienyl)carbonyl]-1H-1,2,3-benzotriazole

Cat. No.: B442995
M. Wt: 243.29g/mol
InChI Key: KIJBGDAKKDRTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-methyl-3-thienyl)carbonyl]-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The unique structure of this compound, which includes a benzotriazole moiety and a thiophene ring, imparts distinctive chemical properties that make it valuable for research and industrial applications.

Preparation Methods

The synthesis of 1-[(5-methyl-3-thienyl)carbonyl]-1H-1,2,3-benzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1H-benzotriazole and 5-methylthiophene-3-carboxylic acid.

    Formation of Intermediate: The carboxylic acid group of 5-methylthiophene-3-carboxylic acid is converted to an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

    Coupling Reaction: The acyl chloride intermediate is then reacted with 1H-benzotriazole in the presence of a base, such as triethylamine, to form the desired product, this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[(5-methyl-3-thienyl)carbonyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially modifying the benzotriazole moiety or the thiophene ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-methyl-3-thienyl)carbonyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate or as a precursor for the synthesis of bioactive compounds.

    Industry: It is utilized in the development of materials with specific properties, such as corrosion inhibitors, UV stabilizers, and polymer additives.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-3-thienyl)carbonyl]-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The benzotriazole moiety can act as a ligand, binding to metal ions or proteins, while the thiophene ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

1-[(5-methyl-3-thienyl)carbonyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives and thiophene-containing compounds:

    1H-benzotriazole: A simpler benzotriazole derivative used as a corrosion inhibitor and in organic synthesis.

    5-methylthiophene-3-carboxylic acid: A thiophene derivative used as a starting material for various chemical syntheses.

    1H-benzotriazol-1-yl(2-hydroxyphenyl)methanone: A related compound with a hydroxyphenyl group, studied for its antimicrobial properties.

The uniqueness of this compound lies in its combined benzotriazole and thiophene structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29g/mol

IUPAC Name

benzotriazol-1-yl-(5-methylthiophen-3-yl)methanone

InChI

InChI=1S/C12H9N3OS/c1-8-6-9(7-17-8)12(16)15-11-5-3-2-4-10(11)13-14-15/h2-7H,1H3

InChI Key

KIJBGDAKKDRTBM-UHFFFAOYSA-N

SMILES

CC1=CC(=CS1)C(=O)N2C3=CC=CC=C3N=N2

Canonical SMILES

CC1=CC(=CS1)C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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